6-Methylpicolinonitrile

Descripción

The exact mass of the compound 6-Methylpyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26022. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

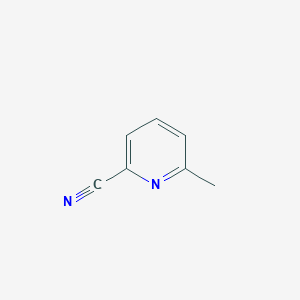

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADFEQMYFNYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167284 | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-75-3 | |

| Record name | 6-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 6-methylpicolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document details the reaction mechanisms, experimental protocols, and quantitative data for the two principal methods of synthesis: the vapor-phase ammoxidation of 2,6-lutidine and the Rosenmund-von Braun reaction of 2-chloro-6-methylpyridine (B94459). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and optimization of synthetic pathways for this important molecule.

Introduction

This compound, with the chemical formula C₇H₆N₂, is a substituted pyridine (B92270) derivative of significant interest in organic synthesis. Its structure, featuring both a methyl group and a nitrile group on the pyridine ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity. The efficient and scalable synthesis of this compound is therefore a critical aspect of drug discovery and development. This guide explores the two predominant methods for its preparation, providing a detailed analysis of their underlying chemical principles and practical execution.

Synthesis via Ammoxidation of 2,6-Lutidine

The vapor-phase ammoxidation of 2,6-lutidine is a major industrial method for the production of this compound. This process involves the reaction of 2,6-lutidine with ammonia (B1221849) and an oxidizing agent, typically air, at elevated temperatures over a solid-state catalyst.

Reaction Mechanism and Pathway

The ammoxidation of 2,6-lutidine is widely believed to proceed via the Mars-van Krevelen mechanism, which involves the participation of lattice oxygen from the metal oxide catalyst. The reaction is catalyzed by transition metal oxides, most commonly vanadium pentoxide (V₂O₅) supported on carriers like titanium dioxide (TiO₂) or alumina (B75360) (Al₂O₃).

The proposed mechanism can be summarized in the following key steps:

-

Adsorption and Activation: 2,6-lutidine and ammonia adsorb onto the surface of the catalyst.

-

Oxidative Dehydrogenation: The methyl group of the adsorbed 2,6-lutidine is oxidized by the lattice oxygen of the vanadium oxide catalyst, leading to the formation of a surface-bound aldehyde-like intermediate. In this step, the vanadium center is reduced (e.g., V⁵⁺ to V⁴⁺).

-

Imination: The adsorbed ammonia reacts with the aldehyde intermediate to form an imine.

-

Further Dehydrogenation: The imine intermediate undergoes further oxidative dehydrogenation, again involving lattice oxygen, to form the nitrile group.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

-

Catalyst Reoxidation: The reduced vanadium centers on the catalyst surface are reoxidized by molecular oxygen from the air feed, regenerating the active catalyst and completing the catalytic cycle. Water is formed as a byproduct in this step.

The overall reaction can be represented as: CH₃-C₅H₃N-CH₃ + NH₃ + 1.5 O₂ → NC-C₅H₃N-CH₃ + 3 H₂O

The selectivity of the reaction towards this compound over the dinitrile (2,6-dicyanopyridine) is a key challenge and can be controlled by optimizing the reaction conditions and catalyst composition.

Experimental Protocol: Vapor-Phase Ammoxidation

The following is a general laboratory-scale protocol for the vapor-phase ammoxidation of 2,6-lutidine.

Materials:

-

2,6-Lutidine

-

Ammonia gas

-

Air (or a mixture of oxygen and an inert gas like nitrogen)

-

Vanadium pentoxide (V₂O₅) on a titanium dioxide (TiO₂) support catalyst

Apparatus:

-

A fixed-bed continuous flow reactor system, typically a quartz or stainless steel tube.

-

A furnace for heating the reactor to the desired temperature.

-

Mass flow controllers for precise control of gas flow rates.

-

A syringe pump or an evaporator for introducing the 2,6-lutidine into the gas stream.

-

A condenser and a series of traps (e.g., cold traps or bubblers with a suitable solvent) to collect the product and unreacted starting materials.

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for product analysis.

Procedure:

-

The catalyst (e.g., 5 wt% V₂O₅ on TiO₂) is packed into the reactor tube, typically supported by quartz wool plugs.

-

The catalyst is pre-treated by heating it to the reaction temperature (e.g., 350-450 °C) in a flow of air for a specified period to ensure it is in its active, oxidized state.

-

A gaseous mixture of 2,6-lutidine, ammonia, and air is introduced into the reactor. The molar ratios of the reactants are a critical parameter to optimize (e.g., Lutidine:NH₃:O₂ of 1:3:15).

-

The 2,6-lutidine is typically vaporized and carried into the reactor by a stream of inert gas or air.

-

The reaction is carried out at a constant temperature and pressure.

-

The effluent gas from the reactor is passed through a condenser and a series of traps to collect the liquid products.

-

The collected liquid is then analyzed by GC or HPLC to determine the conversion of 2,6-lutidine and the selectivity to this compound.

Quantitative Data

The following table summarizes typical quantitative data for the ammoxidation of 2,6-lutidine. It is important to note that these values can vary significantly depending on the specific catalyst formulation, support, and reaction conditions.

| Parameter | Value | Reference |

| Catalyst | V₂O₅/TiO₂ | [1][2] |

| Temperature | 350 - 450 °C | [1] |

| Pressure | Atmospheric | [3] |

| Molar Ratio (Lutidine:NH₃:O₂) | 1:3:15 (typical) | [3] |

| 2,6-Lutidine Conversion | 70 - 95% | [4] |

| This compound Selectivity | 60 - 85% | [4] |

| Byproducts | 2,6-Dicyanopyridine, CO, CO₂, H₂O | [4] |

Synthesis via Rosenmund-von Braun Reaction

An alternative and common laboratory-scale synthesis of this compound involves the cyanation of 2-chloro-6-methylpyridine. This transformation is a variation of the Rosenmund-von Braun reaction, which is a well-established method for the synthesis of aryl nitriles from aryl halides.

Reaction Mechanism and Pathway

The Rosenmund-von Braun reaction typically employs copper(I) cyanide (CuCN) as the cyanide source. The reaction of 2-chloro-6-methylpyridine with CuCN is believed to proceed through a nucleophilic aromatic substitution mechanism, facilitated by the copper salt.

The proposed mechanism involves the following steps:

-

Coordination: The copper(I) cyanide coordinates to the nitrogen atom of the pyridine ring and/or the chlorine atom, activating the substrate towards nucleophilic attack.

-

Oxidative Addition: The copper(I) may undergo oxidative addition to the C-Cl bond, forming a Cu(III) intermediate.

-

Reductive Elimination: The nitrile group is then transferred from the copper center to the pyridine ring via reductive elimination, forming the C-CN bond and regenerating a copper(I) species.

Alternatively, the reaction may proceed through a direct nucleophilic attack of the cyanide ion on the carbon atom bearing the chlorine, with the copper ion acting as a Lewis acid to assist in the departure of the chloride ion. The use of polar aprotic solvents like DMF or NMP is common as they can help to dissolve the reagents and facilitate the reaction.

Recent modifications of this reaction have shown that the addition of ligands, such as L-proline, can promote the reaction at lower temperatures, making the process more amenable to sensitive substrates.[5]

Experimental Protocol: Rosenmund-von Braun Reaction

The following is a general laboratory-scale protocol for the synthesis of this compound from 2-chloro-6-methylpyridine.

Materials:

-

2-Chloro-6-methylpyridine

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Optional: L-proline

Apparatus:

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A heating mantle or oil bath.

-

Standard laboratory glassware for workup and purification.

-

Column chromatography apparatus for purification.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methylpyridine, copper(I) cyanide (typically 1.1-1.5 equivalents), and the solvent (e.g., DMF).

-

If using a promoter, add L-proline (e.g., 20 mol%).

-

The reaction mixture is heated to a temperature between 100-160 °C (or lower if a promoter is used, e.g., 80-120 °C with L-proline).

-

The progress of the reaction is monitored by TLC, GC, or HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is typically quenched with an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine, to dissolve the copper salts.

-

The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Rosenmund-von Braun synthesis of this compound.

| Parameter | Value | Reference |

| Cyanide Source | Copper(I) Cyanide (CuCN) | [6] |

| Solvent | DMF, NMP | [6] |

| Temperature | 100 - 160 °C | [6] |

| Promoter (optional) | L-proline | [5] |

| Temperature (with L-proline) | 80 - 120 °C | [5] |

| Yield | 70 - 90% | [5] |

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: Reaction pathway for the ammoxidation of 2,6-lutidine.

Caption: Simplified reaction pathway for the Rosenmund-von Braun synthesis.

Experimental Workflow Diagrams

Caption: Experimental workflow for vapor-phase ammoxidation.

Caption: Experimental workflow for the Rosenmund-von Braun synthesis.

Conclusion

This technical guide has provided a detailed examination of the two primary synthetic routes for this compound. The vapor-phase ammoxidation of 2,6-lutidine is a highly effective industrial method, while the Rosenmund-von Braun reaction of 2-chloro-6-methylpyridine offers a reliable laboratory-scale alternative. The choice of synthetic route will depend on factors such as the desired scale of production, available equipment, and economic considerations. The mechanistic insights and experimental protocols provided herein are intended to aid researchers and drug development professionals in the efficient synthesis of this valuable chemical intermediate. Further research into more sustainable and efficient catalytic systems for both processes remains an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Vapour phase ammoxidation of toluene over vanadium oxide supported on Nb2O5–TiO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

Spectroscopic Profile of 6-Methylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpicolinonitrile (CAS No. 1620-75-3), a key intermediate in pharmaceutical and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these techniques, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.75 | d | H-4 |

| 7.55 | d | H-3 |

| 7.35 | t | H-5 |

| 2.60 | s | -CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | C-6 |

| 147.5 | C-2 |

| 137.0 | C-4 |

| 127.5 | C-5 |

| 125.0 | C-3 |

| 118.0 | -CN |

| 24.5 | -CH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3050-2950 | C-H stretch (aromatic and aliphatic) |

| 2230 | C≡N stretch (nitrile) |

| 1590, 1470, 1430 | C=C and C=N stretch (pyridine ring) |

| 1375 | C-H bend (methyl) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 118 | [M]⁺ (Molecular Ion) |

| 117 | [M-H]⁺ |

| 91 | [M-HCN]⁺ |

| 78 | [Pyridine]⁺ fragment |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

Sample Preparation: As this compound is a solid at room temperature, the spectrum is commonly obtained using one of the following methods:

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinonitrile, also known by its systematic name 6-methylpyridine-2-carbonitrile, is a substituted pyridine (B92270) derivative of significant interest in organic synthesis and medicinal chemistry. Its unique arrangement of a methyl group and a cyano group on the pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and spectroscopic data to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Melting Point | 70-74 °C | [1][3] |

| Boiling Point | 165 °C at 23 mmHg | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in common organic solvents | |

| CAS Number | 1620-75-3 | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl group protons. Based on the analysis of related pyridine derivatives, the following chemical shifts and coupling patterns are predicted:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.5 | d | ~7.7 |

| H4 | ~7.8 | t | ~7.7 |

| H5 | ~7.4 | d | ~7.7 |

| CH₃ | ~2.6 | s | - |

Table 2: Predicted ¹H NMR Spectral Data for this compound

Note: Predicted values are based on spectral data of similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms of this compound are listed below.

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C≡N) | ~118 |

| C3 | ~127 |

| C4 | ~137 |

| C5 | ~122 |

| C6 | ~159 |

| CH₃ | ~24 |

| C (Nitrile) | ~132 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Note: Predicted values are based on spectral data of similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the nitrile group (C≡N) stretching vibration.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2240 - 2220 | Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C & C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

Table 4: Characteristic IR Absorption Bands for this compound [4][5]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

| m/z | Proposed Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 117 | [M-H]⁺ |

| 91 | [M-HCN]⁺ |

| 78 | [Pyridine]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound [6][7]

Chemical Reactivity

The reactivity of this compound is primarily influenced by the nitrile group and the substituted pyridine ring. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring makes the aromatic system electron-deficient.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methylpicolinic acid. This reaction typically proceeds through an amide intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine, (6-methylpyridin-2-yl)methanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions of the Pyridine Ring

The pyridine ring in this compound is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, reactions such as nitration can occur. The directing effect of the methyl and cyano groups will influence the position of substitution.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of a 6-methylpyridine derivative. One established procedure starts from 2-picoline-1-oxide.

References

- 1. 6-Methylpyridine-2-carbonitrile | 1620-75-3 [chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. 6-Methylpyridine-2-carbonitrile price,buy 6-Methylpyridine-2-carbonitrile - chemicalbook [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

6-Methylpicolinonitrile: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpicolinonitrile, a substituted pyridine (B92270) derivative, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in process chemistry, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including qualitative solubility data, potential degradation pathways, and detailed experimental protocols for its assessment.

Introduction

This compound (also known as 2-cyano-6-methylpyridine) possesses a unique molecular structure with a pyridine ring, a methyl group, and a nitrile functional group. This combination of a basic heterocyclic aromatic ring and an electron-withdrawing nitrile group influences its physicochemical properties, including its solubility in various media and its stability under different environmental conditions. This guide aims to provide a detailed technical resource for professionals working with this compound.

Solubility Profile

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Expected Solubility | Reference |

| Polar Protic | Water | Insoluble | [1] |

| Ethanol, Methanol | Soluble | [1] | |

| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Expected to be Soluble | |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Expected to have Limited to Moderate Solubility |

Note: "Expected to be Soluble" and "Expected to have Limited to Moderate Solubility" are estimations based on the principle of "like dissolves like" and the known properties of similar organic molecules. Experimental verification is required for precise quantitative data.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathway of concern is the hydrolysis of the nitrile group.

pH Stability

The nitrile functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to the corresponding amide (6-methylpicolinamide) and then to the carboxylic acid (6-methylpicolinic acid). The rate of hydrolysis is dependent on the pH and temperature of the solution.

Thermal Stability

While specific thermal decomposition data for this compound is not extensively documented, compounds with nitrile and pyridine functionalities can undergo thermal degradation at elevated temperatures. Decomposition may involve complex reaction pathways, including polymerization or fragmentation of the molecule.

Photostability

Substituted pyridines can be susceptible to photodegradation upon exposure to UV light[2]. The absorption of light energy can lead to electronic excitation and subsequent chemical reactions, potentially resulting in isomerization or degradation of the molecule.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established scientific principles and guidelines from regulatory bodies such as the International Council for Harmonisation (ICH)[3][4][5][6][7].

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent[8][9][10].

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods[3][6].

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose aliquots of the stock solution and the solid compound to a controlled light source (e.g., UV lamp) as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Monitor the decrease in the concentration of this compound and the formation of any degradation products over time.

Visualizations

Signaling Pathway of Nitrile Hydrolysis

Caption: Proposed hydrolysis pathway of this compound under acidic or basic conditions.

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for assessing the solubility and stability of this compound.

Conclusion

While quantitative solubility and specific degradation kinetic data for this compound are limited in the public domain, this guide provides a robust framework for understanding and evaluating its key physicochemical properties. The compound is qualitatively described as insoluble in water but soluble in common polar organic solvents. Its primary stability liability is the hydrolysis of the nitrile group under acidic or basic conditions. The detailed experimental protocols provided herein offer a solid foundation for researchers to generate specific data tailored to their unique applications and to ensure the quality and reliability of their work with this important chemical intermediate.

References

- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [nj-finechem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 6-Methylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – As the landscape of drug discovery and development continues to demand novel molecular scaffolds, 6-Methylpicolinonitrile has emerged as a versatile and highly valuable building block. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, offering a critical resource for researchers, scientists, and drug development professionals. The unique electronic properties and multiple reactive sites of this compound pave the way for the synthesis of a diverse array of potent and selective therapeutic agents.

Introduction: The Chemical Versatility of this compound

This compound, also known as 2-cyano-6-methylpyridine, is a substituted pyridine (B92270) derivative featuring a methyl group at the 6-position and a nitrile group at the 2-position. This specific arrangement of functional groups on the pyridine ring imparts a unique reactivity profile, making it an attractive starting material for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the nitrile group activates the pyridine ring, while both the nitrile and the methyl group offer handles for a variety of chemical transformations. This inherent versatility allows for the construction of diverse molecular libraries for screening against a wide range of biological targets.

Synthetic Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of several classes of biologically active molecules, most notably kinase inhibitors and antiviral agents.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. This compound provides a robust starting point for the synthesis of potent and selective inhibitors of key kinases implicated in cancer and inflammatory diseases.

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several potent PI3K/mTOR inhibitors are based on a substituted pyridine core.

A common synthetic strategy involves the elaboration of the this compound scaffold. For instance, the methyl group can be functionalized, and the nitrile group can be converted to other functionalities like an amide. More frequently, the core pyridine ring of this compound is a key structural element in more complex heterocyclic systems that demonstrate dual PI3K/mTOR inhibitory activity. For example, morpholinopyrimidine-5-carbonitrile derivatives have shown excellent antitumor activity. While not directly synthesized from this compound in the cited example, the pyridine-like core is a key feature. A plausible synthetic route could involve the transformation of this compound into a suitable intermediate for the construction of such fused ring systems.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n-derived Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; mTORC2 -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> fourEBP1 [color="#5F6368"]; S6K -> Proliferation [color="#5F6368"]; fourEBP1 -> Proliferation [color="#5F6368"]; Akt -> Survival [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC2 [arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment edge[style=invis]; PIP2 -> PI3K; } .dot Figure 1: PI3K/mTOR Signaling Pathway Inhibition.

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Janus kinases (JAKs) are critical components of signaling pathways that regulate immune responses and cell growth. This compound can be a precursor for inhibitors of both these kinase families. For instance, a new class of Aurora A kinase inhibitors was developed by transforming a pyrimidine (B1678525) moiety to a 3-cyano-6-amino-pyridine scaffold, which is structurally related to this compound[1]. Similarly, the synthesis of JAK2 inhibitors has been described, where a key building block is a substituted pyrazole (B372694) linked to a deazapurine core, a structure that can be accessed through intermediates derived from functionalized picolinonitriles[2][3].

// Nodes CytokineReceptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; STAT_P [label="p-STAT", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n-derived Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CytokineReceptor -> JAK [color="#5F6368"]; JAK -> STAT [label=" P", color="#5F6368"]; STAT -> STAT_P [style=invis]; STAT_P -> STAT_dimer [color="#5F6368"]; STAT_dimer -> Nucleus [color="#5F6368"]; Nucleus -> GeneTranscription [color="#5F6368"]; Inhibitor -> JAK [arrowhead=tee, color="#EA4335"]; } .dot Figure 2: JAK/STAT Signaling Pathway Inhibition.

Synthesis of Antiviral Agents

The pyridine nucleus is a common feature in a number of antiviral drugs. This compound can be utilized in the synthesis of novel antiviral compounds, particularly those targeting RNA viruses. For example, the synthesis of benzothiazolyl-pyridine hybrids has been reported to yield compounds with activity against H5N1 and SARS-CoV-2 viruses[4][5]. These syntheses often involve the reaction of an enamine derivative with a cyanoacetamide, a reaction where a functionalized this compound could serve as a key precursor.

Agrochemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives have potential applications in the agrochemical industry. The pyridine ring is a core component of many herbicides, insecticides, and fungicides. The reactivity of this compound allows for the introduction of various pharmacophores relevant to agrochemical activity.

Quantitative Data

The following tables summarize key quantitative data for bioactive molecules derived from or structurally related to this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Pyridine-Based Compounds

| Compound Class | Target Kinase(s) | IC50 (µM) | Reference |

| Morpholinopyrimidine-5-carbonitriles | PI3Kα / mTOR | 0.17 / 0.83 | [6] |

| 3-Cyano-6-(pyrazoloamino)pyridines | Aurora A | Potent (specific value not provided) | [1] |

| Pyridothienopyrimidinones | Pim-1 | 1.18 - 8.83 | [7] |

Table 2: Antiviral Activity of Pyridine Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| Benzothiazolyl-pyridine Hybrids | SARS-CoV-2 | 3.669 | [4][5] |

| Pyridine Derivatives | Influenza A | 3.5 - 26.5 | [8] |

| 6-Methyl-7-deaza Purine (B94841) Nucleosides | Influenza A (H1N1/H3N2) | 3.61 - 6.95 | [9] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a 6-Halopicolinonitrile

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and is highly applicable for modifying the pyridine core of 6-halopicolinonitrile (a derivative of this compound).

Materials:

-

6-Halopicolinonitrile (1.0 eq)

-

Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand) (0.01-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, DME)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-halopicolinonitrile, boronic acid/ester, and base.

-

Add the palladium catalyst (and ligand, if separate).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[10][11][12][13][14]

// Nodes Start [label="6-Halopicolinonitrile\n+ Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Pd Catalyst, Base,\nSolvent, Heat", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Extraction, Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="6-Aryl/Heteroaryl\nPicolinonitrile", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } .dot Figure 3: Suzuki-Miyaura Coupling Workflow.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general method for determining the inhibitory activity of a compound against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the recombinant kinase, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value from the dose-response curve, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16][17][18]

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Test compound (serially diluted)

-

Cell culture medium

-

Overlay medium (e.g., containing methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and infect with a known amount of virus in the presence of the test compound at different concentrations.

-

After an incubation period to allow for viral adsorption, remove the virus-containing medium.

-

Add an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix and stain the cells with a staining solution.

-

Count the number of plaques in each well.

-

Calculate the EC₅₀ value from the dose-response curve.[5][8]

Conclusion

This compound is a strategically important building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its versatile reactivity allows for the efficient synthesis of a wide range of heterocyclic compounds, including potent kinase inhibitors and antiviral agents. The methodologies and data presented in this guide underscore the value of this compound as a key starting material for drug discovery programs. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. scispace.com [scispace.com]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. promega.es [promega.es]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 6-Methylpicolinonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 6-Methylpicolinonitrile, a crucial intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis from early, often harsh methods to more refined and efficient catalytic processes. This guide includes detailed experimental protocols for key synthesis methods, quantitative data for comparative analysis, and graphical representations of reaction pathways.

Discovery and Historical Context

The journey to synthesize this compound, also known as 2-cyano-6-methylpyridine, is intertwined with the broader history of pyridine (B92270) chemistry. Early methods for the synthesis of cyanopyridines were often characterized by severe reaction conditions. A significant advancement in the field was the development of methods starting from the more readily available amine oxides, which offered a more convenient and general route to these valuable compounds.

One of the most well-documented and historically significant methods for the synthesis of this compound is the procedure developed by Feely and Beavers. This method, which proceeds via the N-oxide of 2-picoline, has been a cornerstone in the production of this compound and is detailed in the renowned "Organic Syntheses" collection.

Over time, several other key synthetic routes have been established, each with its own advantages and historical significance. These include the Rosenmund-von Braun reaction, starting from 2-chloro-6-methylpyridine (B94459), the Sandmeyer reaction, which utilizes 2-amino-6-methylpyridine (B158447) as a precursor, and the ammoxidation of 2,6-lutidine. These methods represent important developments in the quest for more efficient and scalable syntheses of this compound.

Core Synthesis Methodologies

This section provides a detailed examination of the primary methods for synthesizing this compound, complete with experimental protocols and quantitative data.

Synthesis from 2-Picoline-1-Oxide (Feely and Beavers Method)

This classical approach involves the reaction of 2-picoline-1-oxide with dimethyl sulfate (B86663) to form an intermediate, which is then treated with a cyanide source.

Reaction Pathway:

Caption: Feely and Beavers synthesis of this compound.

Experimental Protocol:

-

Step 1: Formation of 1-Methoxy-2-methylpyridinium Methyl Sulfate. In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 109 g (1.0 mole) of dry 2-picoline-1-oxide is placed. Dimethyl sulfate (126 g, 1.0 mole) is added dropwise while maintaining the temperature between 80°C and 90°C. After the addition is complete, the mixture is heated on a steam bath at 90-100°C for an additional 2 hours. The resulting molten salt is then cooled to yield a white crystalline mass.

-

Step 2: Formation of this compound. A solution of 147 g (3.0 moles) of sodium cyanide in 400 ml of water is placed in a three-necked flask and cooled to 0°C. A solution of 235 g (1.0 mole) of 1-methoxy-2-methylpyridinium methyl sulfate in 300 ml of water is added dropwise over 2 hours. The reaction mixture is then allowed to stand overnight in a refrigerator. The mixture is stirred at room temperature for 6 hours, followed by extraction with chloroform (B151607). The combined chloroform extracts are dried and the solvent is removed. The crude product is then distilled under reduced pressure. The desired fraction is recrystallized from dilute ethyl alcohol to yield pure this compound.

Quantitative Data:

| Reactant | Moles | Product | Yield | Purity |

| 2-Picoline-1-Oxide | 1.0 | This compound | 40-46% | - |

| 2-Picoline-1-Oxide | 1.0 | 4-Cyano-2-methylpyridine | 15-20 g (from 1 mole) | - |

Rosenmund-von Braun Reaction

This method involves the cyanation of a halo-pyridine, specifically 2-chloro-6-methylpyridine, using a copper cyanide reagent.

Reaction Pathway:

Caption: Rosenmund-von Braun synthesis of this compound.

Experimental Protocol:

A mixture of 2-chloro-6-methylpyridine and a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent for copper, such as ethylenediamine (B42938) or ammonia (B1221849), to facilitate the removal of copper salts. The product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated. The crude product is purified by distillation or recrystallization.

Quantitative Data:

Note: Specific yield and purity data for the synthesis of this compound via this method require sourcing from specific literature reports, as they can vary based on reaction conditions.

Sandmeyer Reaction

The Sandmeyer reaction provides a route to this compound from 2-amino-6-methylpyridine via a diazonium salt intermediate.

Reaction Pathway:

Caption: Sandmeyer synthesis of this compound.

Experimental Protocol:

-

Step 1: Diazotization. 2-amino-6-methylpyridine is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5°C, and a solution of sodium nitrite (B80452) in water is added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically monitored by a starch-iodide paper test.

-

Step 2: Cyanation. The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction. The product is then isolated by extraction with an organic solvent, followed by purification.

Quantitative Data:

Note: Specific yield and purity data for the synthesis of this compound via this method require sourcing from specific literature reports, as they can vary based on reaction conditions.

Ammoxidation of 2,6-Lutidine

This industrial process involves the vapor-phase reaction of 2,6-lutidine with ammonia and oxygen over a catalyst at elevated temperatures.

Reaction Pathway:

Caption: Ammoxidation synthesis of this compound.

Experimental Protocol:

A gaseous mixture of 2,6-lutidine, ammonia, and air (as the source of oxygen) is passed through a reactor containing a solid-state catalyst at a high temperature (typically 300-500°C). The catalyst is often a mixture of metal oxides, such as vanadium and molybdenum oxides on a support. The effluent gas from the reactor is cooled to condense the product and unreacted starting materials. The this compound is then separated and purified by distillation.

Quantitative Data:

Note: Specific yield and selectivity data for the synthesis of this compound via this method are highly dependent on the catalyst, temperature, and reactant feed ratios and are often found in patent literature.

Conclusion

The synthesis of this compound has evolved significantly from its early beginnings. The methods outlined in this guide represent key milestones in the history of its production. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is invaluable for process optimization, cost reduction, and the development of novel pharmaceuticals. The choice of a particular synthetic route will depend on various factors, including the availability of starting materials, desired scale of production, and environmental considerations.

6-Methylpicolinonitrile: A Versatile Precursor in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methylpicolinonitrile, also known as 6-methyl-2-pyridinecarbonitrile, is a versatile and readily accessible building block in the field of heterocyclic chemistry. Its unique structural features, comprising a pyridine (B92270) ring substituted with a reactive methyl group and a cyano moiety, offer a multitude of synthetic possibilities for the construction of diverse and complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and functional properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the synthesis of various fused heterocyclic systems, including pyridopyrimidines and pyrazolopyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is crucial for its utilization as a starting material. A well-established and reliable method involves the reaction of 2-picoline-1-oxide with dimethyl sulfate (B86663) followed by treatment with sodium cyanide.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine

Step A: 1-Methoxy-2-methylpyridinium methyl sulfate

In a 1-liter three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, 109 g (1.0 mole) of dry 2-picoline-1-oxide is placed. Dimethyl sulfate (126 g, 1.0 mole) is added dropwise while maintaining the reaction temperature between 80°C and 90°C. Gentle heating with a steam bath may be necessary towards the end of the addition. After the addition is complete, the mixture is heated for an additional 2 hours on a steam bath at 90-100°C. The resulting molten salt is then poured into a large evaporating dish and cooled in a vacuum desiccator to afford a white crystalline mass of 1-methoxy-2-methylpyridinium methyl sulfate in essentially quantitative yield (235 g).[1]

Step B: 2-Cyano-6-methylpyridine

A 2-liter three-necked round-bottomed flask is charged with a solution of 147 g (3.0 moles) of sodium cyanide in 400 ml of water. The apparatus is flushed with nitrogen, and the solution is cooled to 0°C with an ice bath. A solution of 235 g (1.0 mole) of 1-methoxy-2-methylpyridinium methyl sulfate in 300 ml of water is added dropwise over 2 hours. The flask is then stored in a refrigerator overnight (12-16 hours). The reaction mixture, containing crystalline product, is stirred at room temperature for 6 hours. After the addition of 200 ml of water, the mixture is extracted with chloroform. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is purified by vacuum distillation.[1]

| Product | Boiling Point | Melting Point | Yield | Reference |

| 2-Cyano-6-methylpyridine | 165°C/23mmHg | 55-59°C | Not specified | [2] |

| 4-Cyano-2-methylpyridine | 99-106°C/30 mm | - | Not specified | [1] |

Note: The reaction produces a mixture of 2-cyano-6-methylpyridine and 4-cyano-2-methylpyridine, which can be separated by fractional distillation.

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound stems from the reactivity of both the methyl group and the nitrile functionality. The electron-withdrawing nature of the pyridine ring and the cyano group acidifies the protons of the methyl group, making it susceptible to deprotonation and subsequent condensation reactions. The nitrile group, on the other hand, can participate in cyclization reactions, either directly or after transformation into other functional groups such as amidines or thioamides.

Synthesis of Fused Pyridine Derivatives

While direct, one-pot syntheses of complex heterocycles from this compound are not extensively reported, multi-step sequences involving initial functionalization are a common strategy. For instance, the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines often proceeds through an intermediate cyanopyridone. Although the specific conversion of this compound to the corresponding pyridone is not detailed in the available literature, a general methodology for similar structures provides a viable synthetic route.

Conceptual Workflow for Fused Pyridine Synthesis:

Figure 1: Conceptual workflow for the synthesis of fused pyridines from this compound via a pyridone intermediate.

Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (from a pyridone precursor)

A mixture of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile (116 mmol), phosphorus oxychloride (55.9 mL, 600 mmol), and triethylamine (B128534) (3 mL) is stirred at 105°C for 3 hours. The reaction mixture is then poured onto crushed ice and neutralized with 10% sodium hydroxide. The product is extracted, washed with water and 5% aqueous sodium bicarbonate, and recrystallized from ethanol (B145695) to yield 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile.[3]

Subsequent Transformations to Fused Heterocycles

The resulting 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile can be further elaborated into various fused heterocyclic systems.

-

Pyrido[2,3-d]pyrimidines: Reaction with ammonium (B1175870) acetate (B1210297) furnishes the 6-amino derivative, which can then be cyclized with reagents like ethyl acetoacetate, acetic anhydride, formic acid, urea, or thiourea (B124793) to yield the corresponding pyrido[2,3-d]pyrimidine derivatives.[3]

-

Pyrazolo[3,4-b]pyridines: Treatment with hydrazine (B178648) hydrate (B1144303) provides the 6-hydrazido intermediate. Subsequent reaction with acetic acid, phenylisothiocyanate, or methyl acrylate (B77674) leads to the formation of pyrazolo-[3,4-b]-pyridine derivatives.[3]

Thorpe-Ziegler Cyclization: A Potential Route to Fused Systems

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, offers a powerful method for the synthesis of cyclic compounds from dinitriles.[4][5][6] This strategy could be applied to derivatives of this compound where a second nitrile-containing side chain is introduced at the methyl position. The base-catalyzed intramolecular condensation would lead to a cyclic enaminonitrile, which upon hydrolysis can afford a cyclic ketone fused to the pyridine ring.

Proposed Thorpe-Ziegler Cyclization Pathway:

Figure 2: Proposed synthetic pathway for fused cyclic ketones from this compound via Thorpe-Ziegler cyclization.

Transformation of the Nitrile Group

The cyano group of this compound can be converted into other functional groups, which can then be utilized in cyclization reactions.

Conversion to Thioamide:

A potential, though not extensively documented, route involves the conversion of the nitrile to a thioamide. This transformation can typically be achieved by reaction with a source of hydrogen sulfide, such as H₂S gas or sodium hydrosulfide.[7] The resulting 6-methylpicolinamide can then be used as a precursor for the synthesis of sulfur-containing heterocycles.

Experimental Protocol: General Thionation of a Picolinamide

In a round-bottom flask, 6-methylpicolinamide is dissolved in an anhydrous solvent under an inert atmosphere. Lawesson's reagent (0.5 to 1.0 equivalents) is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed, and the crude product is purified, typically by aqueous work-up followed by column chromatography.[7]

| Reactant | Reagent | Product | Reference |

| 6-Methylpicolinamide | Lawesson's Reagent | 6-Methylpicolinic acid-thioamide | [7] |

Conclusion

This compound is a valuable and versatile precursor in heterocyclic chemistry. While direct, one-pot syntheses of complex fused systems are not always straightforward, its reactivity can be effectively harnessed through multi-step synthetic sequences. The acidic nature of the methyl group allows for functionalization and subsequent cyclization, while the nitrile group can be transformed into various functionalities to participate in ring-forming reactions. The methodologies and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the design and synthesis of novel heterocyclic compounds with promising biological and material properties. Further exploration of reaction conditions and the development of novel catalytic systems will undoubtedly expand the synthetic utility of this important building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 001chemical.com [001chemical.com]

- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

6-Methylpicolinonitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 6-Methylpicolinonitrile (CAS No: 1620-75-3), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is paramount for ensuring a safe laboratory environment. This document summarizes key hazards, protective measures, emergency procedures, and physical properties, offering a comprehensive resource for all personnel handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Warning | GHS07 (Exclamation mark)[2][3] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | Warning | GHS07 (Exclamation mark)[2][3] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] | Warning | GHS07 (Exclamation mark)[2][3] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Warning | GHS07 (Exclamation mark) |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₆N₂[2][4] |

| Molecular Weight | 118.14 g/mol [2][4] |

| Appearance | White to off-white solid[4] |

| Melting Point | 70-74 °C[2] |

| Boiling Point | 243-244 °C[4] |

| Flash Point | 97 °C / 206.6 °F[5] |

| Solubility | Insoluble in water. Soluble in common organic solvents.[4] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for certain operations.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1] |

| Skin and Body Protection | Protective clothing, such as a lab coat.[1] For larger quantities or specific procedures, fire/flame resistant and impervious clothing may be necessary.[7] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][5] |

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[1][5]

-

Store apart from foodstuff containers.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8][9] If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][5] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][8]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[5] Collect the material in suitable, closed containers for disposal.[5]

Experimental Protocol: General Laboratory Use

This generalized protocol outlines the safe handling of this compound for standard laboratory procedures.

-

Preparation and Pre-Experiment Checks:

-

Ensure the chemical fume hood is functioning correctly.

-

Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible.

-

Don the required personal protective equipment as detailed in Section 3.2.

-

Inspect gloves for any signs of damage before use.

-

-

Handling the Compound:

-

Post-Experiment Procedures:

-

Properly label and store any remaining compound in a tightly sealed container as per the storage guidelines in Section 3.3.

-

Decontaminate the work area thoroughly.

-

Dispose of contaminated waste (e.g., gloves, absorbent material) in a designated, approved waste container.

-

Wash hands and any exposed skin thoroughly after handling.[1][9]

-

Hazard and Precaution Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of necessary safety precautions.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 6-Methyl-2-pyridinecarbonitrile 97 1620-75-3 [sigmaaldrich.com]

- 3. 6-Bromo-5-methylpicolinonitrile | 450844-27-6 [sigmaaldrich.com]

- 4. This compound | 1620-75-3 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 6-chloro-5-Methylpicolinonitrile - Safety Data Sheet [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

6-Methylpicolinonitrile: A Technical Guide for Drug Discovery Professionals

CAS Number: 1620-75-3 IUPAC Name: 6-Methylpyridine-2-carbonitrile

This technical guide provides an in-depth overview of 6-methylpicolinonitrile, a key building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and its role as a scaffold for potent enzyme inhibitors.

Physicochemical and Biological Data

The following tables summarize the key physicochemical properties of this compound and the biological activity of its derivatives as potent inhibitors of the PI3K/mTOR signaling pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1620-75-3 | [1] |

| IUPAC Name | 6-Methylpyridine-2-carbonitrile | |

| Other Names | 2-Cyano-6-methylpyridine, 6-Methyl-2-pyridinecarbonitrile | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Melting Point | 70-74 °C | [1] |

| Assay | ≥97% | [1] |

Table 2: Biological Activity of this compound Derivatives as PI3K/mTOR Inhibitors

| Derivative | Target(s) | IC₅₀ (nM) | Reference |

| GSK1059615 | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 0.4, 0.6, 5, 2, 12 | [2] |